molecular formula C21H21NO2 B13798034 p-Pentylphenyl p-cyanocinnamate CAS No. 61924-46-7

p-Pentylphenyl p-cyanocinnamate

Cat. No.: B13798034
CAS No.: 61924-46-7
M. Wt: 319.4 g/mol
InChI Key: ZPALCVHFGUSKFL-UHFFFAOYSA-N
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Description

p-Pentylphenyl p-cyanocinnamate: is an organic compound that belongs to the class of cinnamates It is characterized by the presence of a pentyl group attached to a phenyl ring, which is further connected to a cyanocinnamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Pentylphenyl p-cyanocinnamate typically involves the Knoevenagel condensation reaction. This reaction is carried out between p-pentylbenzaldehyde and p-cyanocinnamic acid in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in an organic solvent like ethanol or methanol.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-Pentylphenyl p-cyanocinnamate can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the cyanocinnamate group can yield amines or other reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: p-Pentylbenzoic acid derivatives.

    Reduction: p-Pentylphenyl p-aminocinnamate.

    Substitution: Halogenated this compound derivatives.

Scientific Research Applications

Chemistry: p-Pentylphenyl p-cyanocinnamate is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it suitable for various organic transformations.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving cinnamate derivatives.

Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of p-Pentylphenyl p-cyanocinnamate involves its interaction with specific molecular targets. The cyanocinnamate group can act as a Michael acceptor, participating in conjugate addition reactions with nucleophiles. This reactivity is crucial for its biological activity, as it can modify proteins or other biomolecules through covalent bonding.

Comparison with Similar Compounds

  • p-Methylphenyl p-cyanocinnamate
  • p-Ethylphenyl p-cyanocinnamate
  • p-Propylphenyl p-cyanocinnamate

Comparison: p-Pentylphenyl p-cyanocinnamate is unique due to the longer alkyl chain (pentyl group) attached to the phenyl ring. This structural feature can influence its solubility, reactivity, and interaction with biological targets compared to its shorter-chain analogs. The presence of the cyanocinnamate group also imparts distinct electronic properties, making it suitable for specific applications in materials science and pharmaceuticals.

Properties

CAS No.

61924-46-7

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

(4-pentylphenyl) 3-(4-cyanophenyl)prop-2-enoate

InChI

InChI=1S/C21H21NO2/c1-2-3-4-5-17-10-13-20(14-11-17)24-21(23)15-12-18-6-8-19(16-22)9-7-18/h6-15H,2-5H2,1H3

InChI Key

ZPALCVHFGUSKFL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)OC(=O)C=CC2=CC=C(C=C2)C#N

Origin of Product

United States

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